molecular formula C8H14N2O2 B2851573 5-Oxo-1-propylpyrrolidine-3-carboxamide CAS No. 939228-20-3

5-Oxo-1-propylpyrrolidine-3-carboxamide

Cat. No.: B2851573
CAS No.: 939228-20-3
M. Wt: 170.212
InChI Key: UAGIFRXEAHYONI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Oxo-1-propylpyrrolidine-3-carboxamide is a chemical compound with the molecular formula C8H14N2O2 and a molecular weight of 170.21. It belongs to the class of pyrrolidine derivatives, which are known for their diverse biological activities and applications in various fields of research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-1-propylpyrrolidine-3-carboxamide typically involves the reaction of a suitable pyrrolidine derivative with a propylating agent under controlled conditions. One common method includes the use of 1-propylamine as the propylating agent, which reacts with 5-oxo-pyrrolidine-3-carboxylic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

5-Oxo-1-propylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic reagents like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

5-Oxo-1-propylpyrrolidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Oxo-1-propylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-Oxo-1-methylpyrrolidine-3-carboxamide
  • 5-Oxo-1-ethylpyrrolidine-3-carboxamide
  • 5-Oxo-1-butylpyrrolidine-3-carboxamide

Uniqueness

5-Oxo-1-propylpyrrolidine-3-carboxamide is unique due to its specific propyl group, which can influence its chemical reactivity and biological activity compared to other similar compounds. The presence of the propyl group may enhance its binding affinity to certain targets or alter its pharmacokinetic properties .

Properties

IUPAC Name

5-oxo-1-propylpyrrolidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c1-2-3-10-5-6(8(9)12)4-7(10)11/h6H,2-5H2,1H3,(H2,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAGIFRXEAHYONI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CC(CC1=O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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